molecular formula C21H24N4O2S2 B2919089 (Z)-3-isopropyl-5-((2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 361994-10-7

(Z)-3-isopropyl-5-((2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No. B2919089
CAS RN: 361994-10-7
M. Wt: 428.57
InChI Key: CXUZIRAPCCSYHX-VBKFSLOCSA-N
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Description

(Z)-3-isopropyl-5-((2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C21H24N4O2S2 and its molecular weight is 428.57. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-isopropyl-5-((2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-isopropyl-5-((2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Thiazolidinone derivatives have shown promising antimicrobial properties against a variety of bacterial and fungal strains. For instance, novel thiazolidinone derivatives containing thieno[d]pyrimidine-4-one moiety synthesized through one-pot, three-component microwave-assisted synthesis exhibited significant in vitro antimicrobial activity against both gram-positive (Bacillus subtilis, Staphylococcus aureus) and gram-negative bacteria (Escherichia coli), as well as fungal strains (Candida albicans, Aspergillus flavus, Aspergillus niger) (El Azab & Abdel-Hafez, 2015).

Anticancer Applications

Research on thioxothiazolidin-4-one derivatives also demonstrates their potential in anticancer therapy. For example, novel thioxothiazolidin-4-one derivatives were synthesized and showed significant inhibition of tumor growth and tumor-induced angiogenesis in mouse Ehrlich Ascites Tumor (EAT) models, suggesting their potential as candidates for anticancer therapy (Chandrappa et al., 2010). Another study synthesized pyrimidine derivatives clubbed with thiazolidinone, which were characterized and evaluated for their antimicrobial and anticancer activities, revealing that certain derivatives showed potent anticancer activity against the HeLa cervical cancer cell line, suggesting their promise as therapeutic agents (Verma & Verma, 2022).

Additional Applications

Further research indicates the diverse chemical reactions and applications of thiazolidinone derivatives, including their use in the synthesis of heterocyclic compounds with potential biological activities. For example, the synthesis of 3-substituted benzpyrid-4-imino-2-oxime derivatives incorporating thiazolidinone showcases the chemical versatility and potential for creating biologically active compounds (Soleiman, Koraiem, & Mahmoud, 2005).

properties

IUPAC Name

(5Z)-5-[[2-(4-methylpiperidin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O2S2/c1-13(2)25-20(27)16(29-21(25)28)12-15-18(23-10-7-14(3)8-11-23)22-17-6-4-5-9-24(17)19(15)26/h4-6,9,12-14H,7-8,10-11H2,1-3H3/b16-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUZIRAPCCSYHX-VBKFSLOCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-isopropyl-5-((2-(4-methylpiperidin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

CAS RN

361994-10-7
Record name 3-[(Z)-(3-ISOPROPYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]-2-(4-METHYL-1-PIPERIDINYL)-4H-PYRIDO[1,2-A]PYRIMIDIN-4-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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